Tetrabutylammoniumsuccinimide

Übersicht

Beschreibung

Tetrabutylammonium bromide is a quaternary ammonium salt commonly used as a phase transfer catalyst . It is used in the research laboratory to prepare lipophilic salts of inorganic anions .

Synthesis Analysis

Tetrabutylammonium bromide has been used in the extraction and separation of dihydromyricetin from vine tea . It has also been used in the synthesis of N-aryl amines .Chemical Reactions Analysis

Tetrabutylammonium bromide has been used as a catalyst in various alkylation, oxidation, reduction, and esterification processes . It has also been used in the extraction and separation of dihydromyricetin from vine tea .Physical And Chemical Properties Analysis

Tetrabutylammonium bromide and Tetrabutylammonium hexafluorophosphate have been investigated for their physicochemical and thermal properties using infrared spectroscopy and thermogravimetric analysis .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis

Tetrabutylammonium bromide, a compound closely related to Tetrabutylammonium succinimide, has been widely used as a phase-transfer catalyst. Its role in the catalysis facilitates various chemical reactions, including the organocatalytic ring expansion of beta-lactams to gamma-lactams through a novel N1-C4 bond cleavage, leading to the direct synthesis of enantiopure succinimide derivatives. This reaction demonstrates the compound's utility in creating complex organic molecules with high specificity and efficiency (Alcaide et al., 2005).

Furthermore, Tetrabutylammonium bromide has been identified as an effective catalyst in the synthesis of bioactive heterocycles, underscoring its versatility in promoting various alkylation, oxidation, reduction, and esterification processes. This breadth of application highlights the compound's significant role in facilitating the development of biologically promising heterocyclic scaffolds, reflecting its importance in medicinal chemistry (Banik et al., 2020).

Green Chemistry Applications

Tetrabutylammonium bromide's use in green chemistry is exemplified by its role as a non-toxic catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives in water, demonstrating an eco-friendly approach to chemical synthesis that minimizes hazardous waste and employs safer solvents and reactants. This method underscores the growing importance of sustainable practices in chemical research and development (Mobinikhaledi & Fard, 2010).

Analytical and Material Science Applications

In analytical chemistry, Tetrabutylammonium salts have been utilized in high-performance liquid chromatography (HPLC) for the analysis of various compounds, highlighting their role in improving analytical methodologies. This application is critical in pharmaceuticals, where accurate quantification of substances is paramount (Bogni et al., 2019).

In material science, the use of Tetrabutylammonium bromide as a stabilizing agent in the synthesis of platinum nanoparticles for fuel cell applications demonstrates its potential in nanotechnology. By controlling nanoparticle size, TBAB helps optimize catalytic efficiency, a key consideration in developing more effective and sustainable energy solutions (Singh & Datta, 2010).

Wirkmechanismus

Target of Action

Tetrabutylammoniumsuccinimide is a complex compound that interacts with various targets. The primary targets of this compound are the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . These targets play crucial roles in cellular processes, with the Ig kappa chain C region involved in immune response and the pH-gated potassium channel KcsA involved in maintaining cellular homeostasis .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . For instance, it may alter the activity of the pH-gated potassium channel KcsA, affecting the balance of ions in the cell and potentially influencing cellular processes .

Biochemical Pathways

Given its interaction with the ph-gated potassium channel kcsa, it may influence ion transport pathways and related cellular processes .

Result of Action

Given its interaction with key cellular targets, it is likely that the compound influences cellular processes, potentially leading to changes in cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in pH and temperature could potentially affect the compound’s interaction with its targets and its overall effectiveness . .

Safety and Hazards

Eigenschaften

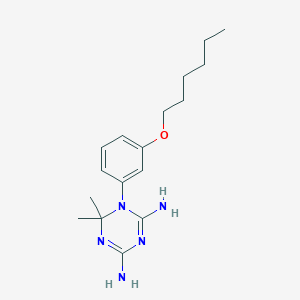

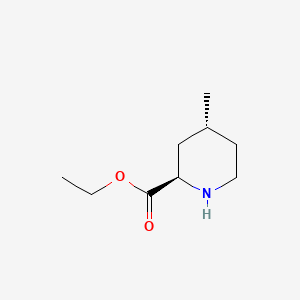

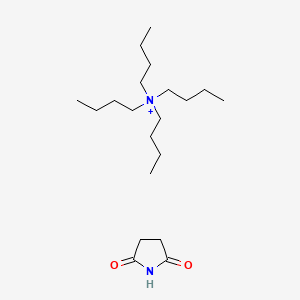

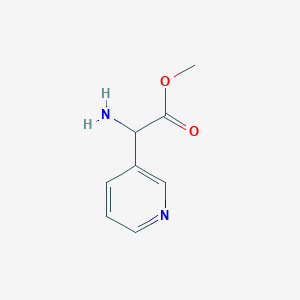

IUPAC Name |

pyrrolidine-2,5-dione;tetrabutylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C4H5NO2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-3-1-2-4(7)5-3/h5-16H2,1-4H3;1-2H2,(H,5,6,7)/q+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSUQMQPIJNEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1CC(=O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N2O2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703681 | |

| Record name | pyrrolidine-2,5-dione;tetrabutylazanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74830-30-1 | |

| Record name | pyrrolidine-2,5-dione;tetrabutylazanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one](/img/structure/B3152987.png)

![4-[4-(4-Aminophenyl)piperazin-1-yl]aniline](/img/structure/B3152991.png)